trans-4-(Cbz-amino)cyclohexanemethanamine hydrochloride
Overview
Description
Trans-4-(Cbz-amino)cyclohexanemethanamine hydrochloride: is a chemical compound with the molecular formula C15H23ClN2O2 and a molecular weight of 298.81 g/mol . This compound has gained significant attention in scientific research due to its potential therapeutic applications.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of trans-4-(Cbz-amino)cyclohexanemethanamine hydrochloride typically involves the protection of the amine group with a Cbz (benzyloxycarbonyl) group. The Cbz protection is performed using Cbz-Cl under Schotten-Baumann conditions or with an organic base . The reaction involves the nucleophilic attack of the amine on the chloroformate, liberating HCl and requiring a base.
Industrial Production Methods: Industrial production methods for this compound are not extensively documented. the general approach involves the use of standard organic synthesis techniques, including protection and deprotection steps, to obtain the desired compound with high purity.
Chemical Reactions Analysis
Types of Reactions: Trans-4-(Cbz-amino)cyclohexanemethanamine hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can be performed to remove the Cbz protecting group, typically using hydrogenolysis.
Substitution: The compound can undergo substitution reactions, where the Cbz group can be replaced with other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Hydrogen gas in the presence of a palladium catalyst is commonly used for hydrogenolysis.
Substitution: Various nucleophiles can be used for substitution reactions, depending on the desired product.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, hydrogenolysis of the Cbz group yields the free amine.
Scientific Research Applications
Trans-4-(Cbz-amino)cyclohexanemethanamine hydrochloride has several scientific research applications, including:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds.
Biology: The compound is studied for its potential biological activity and therapeutic applications.
Medicine: Research is ongoing to explore its potential use in drug development and as a therapeutic agent.
Industry: It is used in the production of specialized chemicals and pharmaceuticals.
Mechanism of Action
The mechanism of action of trans-4-(Cbz-amino)cyclohexanemethanamine hydrochloride involves the interaction of the compound with specific molecular targets. The Cbz protecting group stabilizes the amine, making it less reactive and allowing for selective reactions. The deprotection of the Cbz group through hydrogenolysis releases the free amine, which can then interact with various biological targets .
Comparison with Similar Compounds
Trans-4-(Cbz-amino)cyclohexanemethanamine hydrochloride can be compared with similar compounds such as:
Trans-4-(Boc-amino)cyclohexanemethanamine hydrochloride: This compound has a Boc (tert-butoxycarbonyl) protecting group instead of a Cbz group.
Trans-4-(Cbz-aminomethyl)cyclohexanemethylamine: This compound has a similar structure but differs in the position of the amine group.
Uniqueness: The uniqueness of this compound lies in its specific structure and the presence of the Cbz protecting group, which provides stability and selectivity in chemical reactions .
Properties
IUPAC Name |
benzyl N-[4-(aminomethyl)cyclohexyl]carbamate;hydrochloride | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H22N2O2.ClH/c16-10-12-6-8-14(9-7-12)17-15(18)19-11-13-4-2-1-3-5-13;/h1-5,12,14H,6-11,16H2,(H,17,18);1H | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RUVDEZPQPDTJBK-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CCC1CN)NC(=O)OCC2=CC=CC=C2.Cl | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H23ClN2O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
298.81 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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